(S)-(-)-2-Amino-1,1,2-triphenylethanol
Overview
Description
(S)-(-)-2-Amino-1,1,2-triphenylethanol is a chiral compound with significant importance in organic chemistry. It is characterized by its unique structure, which includes an amino group and three phenyl groups attached to an ethanol backbone. This compound is often used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-2-Amino-1,1,2-triphenylethanol typically involves the reduction of the corresponding ketone, (S)-(-)-2-Amino-1,1,2-triphenylethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the desired alcohol. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-2-Amino-1,1,2-triphenylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction can lead to the formation of secondary amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
The major products formed from these reactions include the corresponding ketones, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-(-)-2-Amino-1,1,2-triphenylethanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in asymmetric catalysis.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including drugs with chiral centers.
Industry: The compound is used in the production of fine chemicals and as a precursor for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism by which (S)-(-)-2-Amino-1,1,2-triphenylethanol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the phenyl groups provide hydrophobic interactions that can stabilize the compound’s binding to its targets. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
®-(+)-2-Amino-1,1,2-triphenylethanol: The enantiomer of (S)-(-)-2-Amino-1,1,2-triphenylethanol, which has similar chemical properties but different biological activities.
2-Amino-2-phenylethanol: A simpler analog with only one phenyl group, used in similar applications but with different reactivity and selectivity.
2-Amino-1,1-diphenylethanol: Another analog with two phenyl groups, offering different steric and electronic properties.
Uniqueness
This compound is unique due to its three phenyl groups, which provide significant steric hindrance and electronic effects. This makes it particularly useful in asymmetric synthesis and as a chiral ligand in catalysis. Its specific stereochemistry also allows for selective interactions with biological targets, making it valuable in pharmaceutical research.
Properties
IUPAC Name |
(2S)-2-amino-1,1,2-triphenylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO/c21-19(16-10-4-1-5-11-16)20(22,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,22H,21H2/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNFUXDRYQQYAQ-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361519 | |
Record name | (S)-(-)-2-Amino-1,1,2-triphenylethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129704-13-8 | |
Record name | (S)-(-)-2-Amino-1,1,2-triphenylethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (S)-2-Amino-1,1,2-triphenylethanol a potentially effective catalyst for enantioselective reactions?
A: (S)-2-Amino-1,1,2-triphenylethanol possesses structural features that make it suitable as a chiral catalyst. Firstly, it contains a chiral center at the carbon atom bearing the amino group. This chirality allows the molecule to differentiate between the two enantiomers of a reactant, leading to enantioselective product formation. Secondly, the presence of both a hydroxyl and an amino group allows for potential coordination with metal reagents or substrates, further influencing the stereochemical outcome of reactions. The research specifically investigated its use in catalyzing the enantioselective addition of diethylzinc to aldehydes, including a kinetic resolution of racemic flavene-3-carbaldehydes [].
Q2: How does the structure of the N-substituents on (S)-2-Amino-1,1,2-triphenylethanol affect its catalytic activity?
A: The research article highlights the impact of modifying the N-substituents on the catalytic activity of (S)-2-Amino-1,1,2-triphenylethanol []. Different N-alkyl groups were explored, and the study found that the N-methyl-N-(S)-1-phenylethyl substituent in the derivative named "4d" led to enhanced catalytic efficiency in the addition of diethylzinc to aldehydes. This suggests that the steric and electronic properties of the N-substituents play a crucial role in the interaction between the catalyst and the reactants, ultimately influencing both the reactivity and selectivity of the catalytic process. Further investigations into the structure-activity relationship could optimize this class of catalysts for specific enantioselective reactions.
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